5-Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
5-Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that features a pyrazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of hydrazine derivatives with thiophene-2-carboxaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting intermediate is then treated with phenyl isothiocyanate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-phenyl)-5-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole
- 5-(4-Bromophenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 5-(4-Nitrophenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
Uniqueness
5-Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific combination of a pyrazole ring with a thiophene ring and a carbothioamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H13N3S2 |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C14H13N3S2/c15-14(18)17-12(10-5-2-1-3-6-10)9-11(16-17)13-7-4-8-19-13/h1-8,12H,9H2,(H2,15,18) |
InChI Key |
BIKIMXKMVLLSSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=S)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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